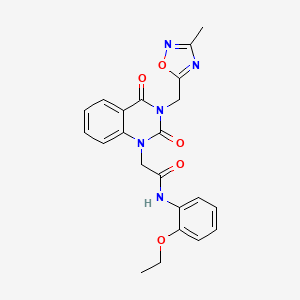

![molecular formula C11H6BrClN2 B2857012 7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1523458-27-6](/img/structure/B2857012.png)

7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

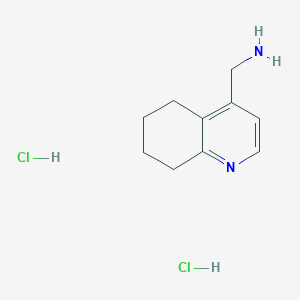

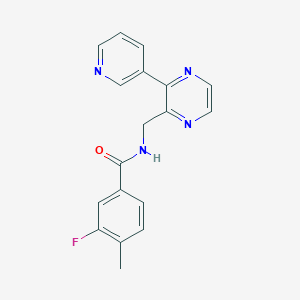

“7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is a chemical compound with the molecular formula C11H6BrClN2. It has an average mass of 281.536 Da and a monoisotopic mass of 279.940277 Da .

Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is characterized by the presence of a pyridazine ring fused with an indene ring . The pyridazine ring contains two nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” include a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Characterization

Pyridazine derivatives have been synthesized and characterized, revealing their considerable biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized through methods involving NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction. Density functional theory (DFT) calculations complement these findings, offering insights into the compounds' molecular properties, including HOMO-LUMO energy levels and quantum chemical parameters. Such studies underscore the significance of pyridazine derivatives in developing novel pharmaceuticals with potential therapeutic applications (Sallam et al., 2021).

Agrochemical Applications

The research extends to agrochemical uses, where pyridazine derivatives exhibit functions as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Specific studies have synthesized novel pyridazine compounds, demonstrating herbicidal activities and potential for crop protection. This research highlights the adaptability of pyridazine derivatives in addressing diverse agricultural challenges, providing a foundation for developing new agrochemical agents with enhanced efficacy and specificity (Xu et al., 2008).

Molecular Interaction and Stability Analysis

Further investigations into pyridazine derivatives include studies on their molecular interactions and stability, employing techniques like Hirshfeld surface analysis and energy framework construction. These studies offer detailed insights into the intermolecular hydrogen bonds and dominant interaction energies influencing molecular packing strength. Such analyses are crucial for understanding the physicochemical properties of heterocyclic compounds, facilitating their application in designing drugs with optimal bioavailability and stability (Sallam et al., 2021).

Orientations Futures

The future directions for the research and development of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of novel synthesis methods could also be a potential area of future research .

Mécanisme D'action

Target of Action

It’s worth noting that pyridazinone derivatives, which include this compound, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

Pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of certain biological processes .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

7-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c12-8-1-2-9-6(4-8)3-7-5-10(13)14-15-11(7)9/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREIOOVKFSVXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN=C2C3=C1C=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)

![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2856948.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)